(-)-Ent-copalol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

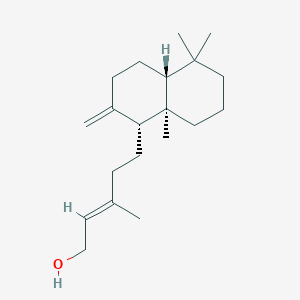

(-)-ent-copalol is a labdane diterpenoid in which the labdane skeleton has double bonds at positions 8(17) and 13 (the latter with E-stereochemistry) and carries a hydroxy group at the terminal C-15 position. It has a role as a metabolite. It is a labdane diterpenoid and a primary alcohol. It is an enantiomer of a (+)-copalol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Precursor for Bioactive Compounds

(-)-Ent-copalol serves as a precursor in the biosynthesis of andrographolide, a well-known bioactive compound with anti-inflammatory and anticancer properties. Recent studies have successfully demonstrated the de novo biosynthesis of this compound using engineered strains of Saccharomyces cerevisiae, which could enhance the production of andrographolide and its derivatives for therapeutic purposes. This method allows for higher yields than previously reported, providing a platform for further pharmaceutical applications .

Antimicrobial Properties

Research has indicated that essential oils containing this compound exhibit antimicrobial activity. A study analyzing the essential oils of various Stachys species found that this compound was among the compounds contributing to their antimicrobial effects . This suggests potential applications in developing natural antimicrobial agents.

Agricultural Applications

Plant Defense Mechanisms

this compound is implicated in plant defense mechanisms, particularly in rice, where it is produced by specific enzymes involved in phytoalexin biosynthesis. These phytoalexins play a crucial role in protecting plants against pathogens . Understanding the biosynthetic pathways involving this compound can lead to enhanced crop resilience through metabolic engineering.

Bioengineering for Crop Improvement

The manipulation of the ent-copalyl diphosphate synthase pathway offers opportunities for bioengineering crops to produce higher levels of defensive compounds, including this compound. This approach could lead to crops with improved resistance to pests and diseases, thereby reducing reliance on chemical pesticides .

Biochemical Research

Metabolic Engineering Studies

The successful engineering of metabolic pathways to produce this compound has opened avenues for biochemical research. Studies focusing on the functional characterization of ent-copalyl diphosphate synthases have provided insights into the enzyme mechanisms that facilitate the conversion of geranylgeranyl pyrophosphate to this compound . Such research enhances our understanding of terpenoid biosynthesis and can inform future studies on related compounds.

Summary Table of Applications

Propiedades

Fórmula molecular |

C20H34O |

|---|---|

Peso molecular |

290.5 g/mol |

Nombre IUPAC |

(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |

InChI |

InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m1/s1 |

Clave InChI |

NERNKRPBSOBEHC-PGHZQYBFSA-N |

SMILES |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

SMILES isomérico |

C/C(=C\CO)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

SMILES canónico |

CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Sinónimos |

copalol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.